1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea is a complex organic compound with potential applications in medicinal chemistry. It is characterized by a unique structure that incorporates a benzodioxin moiety, a pyrrolidine ring, and a urea functional group. This compound is of interest for its possible therapeutic properties and mechanisms of action.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is available for research purposes. The compound's CAS number is 877640-75-0, which aids in its identification across chemical databases.
The compound falls under the category of organic compounds, specifically ureas, which are known for their diverse biological activities. Its structural components suggest potential interactions with biological systems, making it a candidate for further pharmacological studies.
The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea involves several steps that typically include the formation of the pyrrolidine ring and the introduction of the benzodioxin moiety.
The synthetic pathway may involve:
The molecular formula of this compound is , and its molecular weight is approximately 365.38 g/mol. The structure features:
The structural representation can be visualized using SMILES notation: OCCN(C(=O)NC1CC(=O)N(C1)c1ccc2c(c1)OCCO2)CCO
, which provides insight into its connectivity and functional groups.
The compound's reactivity can be analyzed through its functional groups:
Reactions involving this compound could be studied under various conditions to assess stability and reactivity, including temperature variations and solvent effects.
The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea may involve:
Further studies are required to elucidate the precise mechanisms through biochemical assays and molecular docking studies.
Chemical properties include:
The potential applications of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: